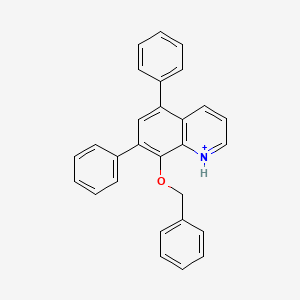

8-Benzyloxy-5,7-diphenylquinoline(1+)

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C28H22NO+ |

|---|---|

Molecular Weight |

388.5 g/mol |

IUPAC Name |

5,7-diphenyl-8-phenylmethoxyquinolin-1-ium |

InChI |

InChI=1S/C28H21NO/c1-4-11-21(12-5-1)20-30-28-26(23-15-8-3-9-16-23)19-25(22-13-6-2-7-14-22)24-17-10-18-29-27(24)28/h1-19H,20H2/p+1 |

InChI Key |

GBFCRECCLKGFGJ-UHFFFAOYSA-O |

Canonical SMILES |

C1=CC=C(C=C1)COC2=C(C=C(C3=C2[NH+]=CC=C3)C4=CC=CC=C4)C5=CC=CC=C5 |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations

Synthesis of Key Halogenated Quinoline (B57606) Precursors

The introduction of halogen atoms at specific positions on the quinoline ring is a critical first step. These halogens serve as reactive handles for subsequent cross-coupling reactions, allowing for the introduction of the desired phenyl groups at the C5 and C7 positions.

Achieving regioselectivity in the halogenation of quinolines is paramount for an efficient synthesis. The electronic nature of the quinoline ring, a fusion of a benzene (B151609) and a pyridine (B92270) ring, dictates the positions most susceptible to electrophilic substitution. nih.gov Direct halogenation can often lead to a mixture of products. researchgate.net Therefore, chemists have developed various strategies to control the site of halogen introduction.

One effective, metal-free approach involves the C5-selective halogenation of 8-substituted quinolines. rsc.orgrsc.org For instance, using inexpensive and atom-economical reagents like trihaloisocyanuric acids (TCCA for chlorination, TBCA for bromination) allows for the direct functionalization of the C5 position in high yields, often with complete regioselectivity. rsc.orgresearchgate.net These reactions can proceed under mild conditions, such as at room temperature and open to the air, and tolerate a wide variety of functional groups at the 8-position, including alkoxy groups. rsc.orgrsc.org Another metal-free method utilizes N-halosuccinimides (NCS, NBS, and NIS) in water to achieve C5-selective halogenation of quinoline derivatives. rsc.org The ability to direct halogenation to specific sites is a crucial tool in the synthesis of complex quinolines. nih.gov

The synthesis of the key intermediate, 8-Benzyloxy-5,7-dibromoquinoline, is achieved through a two-step process starting from 8-hydroxyquinoline (B1678124).

Dibromination of 8-Hydroxyquinoline: The first step is the regioselective bromination of 8-hydroxyquinoline at the C5 and C7 positions. The hydroxyl group at C8 activates the ring towards electrophilic substitution, directing the incoming bromine atoms to these specific locations. This reaction can be accomplished in excellent yield by treating 8-hydroxyquinoline with two equivalents of bromine in a suitable solvent. nih.gov A patented method describes reacting an aqueous suspension of 8-hydroxyquinoline with a solution of bromine in aqueous hydrobromic acid, yielding over 90% of 5,7-dibromo-8-hydroxyquinoline. google.com

Benzylation of the Hydroxyl Group: With the 5,7-dibromo-8-hydroxyquinoline in hand, the next step is the protection of the hydroxyl group as a benzyl (B1604629) ether. This is typically achieved via a Williamson ether synthesis. The hydroxyl group is first deprotonated with a suitable base (e.g., sodium hydride, potassium carbonate) to form an alkoxide, which then acts as a nucleophile, attacking benzyl bromide or benzyl chloride to form the desired 8-benzyloxy-5,7-dibromoquinoline. This benzylation step is a common strategy in the synthesis of various benzyloxy-substituted heterocyclic compounds. nih.govsemanticscholar.org

This two-step sequence provides the essential dihalogenated precursor, primed for the introduction of the phenyl substituents.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions represent one of the most powerful and versatile methods for forming carbon-carbon bonds in modern organic synthesis. nih.govnih.gov The Suzuki-Miyaura reaction, in particular, is widely used in the pharmaceutical industry due to its mild reaction conditions and high functional group tolerance. nih.govnih.gov

The Suzuki-Miyaura reaction is the method of choice for converting the C-Br bonds at the C5 and C7 positions of 8-benzyloxy-5,7-dibromoquinoline into C-C bonds with phenyl groups. The reaction couples the di-bromo intermediate with phenylboronic acid in the presence of a palladium catalyst and a base. nih.govrsc.org

The general catalytic cycle is understood to involve the oxidative addition of the aryl halide to a Pd(0) complex, followed by transmetalation with the boronic acid (activated by the base) and subsequent reductive elimination to yield the final product and regenerate the Pd(0) catalyst. nih.gov

The success and efficiency of the Suzuki-Miyaura coupling are highly dependent on the careful optimization of several reaction parameters. The choice of catalyst, ligand, base, and solvent can dramatically impact the yield and reaction time. nih.govresearchgate.net

Catalyst and Ligand: While simple catalysts like Pd(PPh₃)₄ can be effective, modern systems often employ palladium(II) precatalysts (e.g., Pd(OAc)₂, PdCl₂(dppf)) paired with specialized phosphine (B1218219) ligands. nih.govrsc.org Dialkylbiaryl phosphine ligands have proven to be particularly effective for a broad range of substrates, including heteroaryl systems, often allowing for lower catalyst loadings and milder reaction temperatures. nih.gov

Base: The base plays a crucial role in activating the boronic acid for the transmetalation step. Common bases include inorganic carbonates (Na₂CO₃, K₂CO₃, Cs₂CO₃) and phosphates (K₃PO₄). rsc.orgmdpi.com The strength and nature of the base can influence reaction selectivity and yield. researchgate.net

Solvent: A variety of solvents can be used, often in aqueous mixtures. Common choices include toluene (B28343), dioxane, acetonitrile, and tetrahydrofuran (B95107) (THF), frequently mixed with water. rsc.orgnih.govmdpi.com The presence of water can be critical for the hydrolysis of boronate esters and can lead to higher product yields. nih.gov

Automated systems and Design of Experiments (DoE) methodologies are increasingly used to rapidly screen combinations of these variables to find the optimal conditions for a specific transformation, maximizing yield and minimizing reaction time. nih.govrsc.org

Table 1: Key Parameters for Suzuki-Miyaura Reaction Optimization

| Parameter | Common Options | Role in Reaction |

|---|---|---|

| Palladium Source | Pd(PPh₃)₄, Pd(OAc)₂, PdCl₂(dppf) | Catalyzes the C-C bond formation |

| Ligand | Triarylphosphines, Dialkylbiaryl phosphines | Stabilizes the Pd center, influences reactivity |

| Base | K₂CO₃, Na₂CO₃, Cs₂CO₃, K₃PO₄ | Activates the boronic acid for transmetalation |

| Solvent | Toluene/H₂O, Dioxane/H₂O, THF/H₂O | Solubilizes reactants, can affect catalyst activity |

| Boron Reagent | Arylboronic acid, Arylboronate ester | Source of the aryl group to be coupled |

When a substrate contains two halogen atoms, as in 8-benzyloxy-5,7-dibromoquinoline, a significant challenge is controlling the selectivity of the reaction. It is often desirable to perform a double Suzuki-Miyaura coupling to replace both bromine atoms with phenyl groups. However, achieving complete disubstitution without the formation of mono-substituted byproducts can be difficult.

The relative reactivity of the C5 and C7 positions can influence the reaction outcome. In dihaloquinolines, the C2 and C4 positions are generally more reactive in Suzuki-Miyaura couplings than other positions. rsc.org For 5,7-dihaloquinolines, the electronic and steric environment of each halogen will dictate its susceptibility to oxidative addition to the palladium catalyst. Factors that determine site-selectivity include:

Nature of the Halogen: C-I bonds are typically more reactive than C-Br bonds, which are more reactive than C-Cl bonds.

Electronic Effects: The electron density at each carbon-halogen bond influences the rate of oxidative addition.

Steric Hindrance: Bulky groups near a halogen can hinder the approach of the palladium catalyst.

In the case of 8-benzyloxy-5,7-dibromoquinoline, both halogens are identical, but the steric bulk of the benzyloxy group at the C8 position may impart some difference in reactivity between the C7 and C5 positions. To drive the reaction to completion and obtain the desired 8-benzyloxy-5,7-diphenylquinoline(1+), it is common to use an excess of the phenylboronic acid and to prolong the reaction time or increase the temperature to ensure both sites react. researchgate.net Despite these measures, the synthesis of polysubstituted quinolines can still face challenges with yield and selectivity, making the development of robust and predictable synthetic methods an ongoing area of research. mdpi.com

Table 2: List of Mentioned Chemical Compounds

| Compound Name |

|---|

| 8-Benzyloxy-5,7-diphenylquinoline(1+) |

| 8-Benzyloxy-5,7-dibromoquinoline |

| 5,7-dibromo-8-hydroxyquinoline |

| 8-hydroxyquinoline |

| Phenylboronic acid |

| Trihaloisocyanuric acids (TCCA, TBCA) |

| N-halosuccinimides (NCS, NBS, NIS) |

| Benzyl bromide |

| Benzyl chloride |

| Sodium hydride |

| Potassium carbonate |

| Sodium carbonate |

| Cesium carbonate |

| Potassium phosphate |

| Palladium(II) acetate (B1210297) (Pd(OAc)₂) |

| [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (PdCl₂(dppf)) |

Suzuki-Miyaura Cross-Coupling for Aromatic Substitutions at C5 and C7 Positions

Post-Synthetic Modifications and Cation Formation

The final steps in the synthesis of 8-Benzyloxy-5,7-diphenylquinoline(1+) involve modifications to the quinoline scaffold to generate the desired cation.

The benzyloxy group at the 8-position serves as a protecting group for the hydroxyl functionality. Its removal to yield the corresponding 8-hydroxyquinolinium derivative can be achieved through several methods. A common and effective method is catalytic hydrogenolysis. researchgate.net This involves reacting the 8-benzyloxyquinoline (B1605161) derivative with hydrogen gas in the presence of a palladium on carbon (Pd/C) catalyst. researchgate.net This method is generally clean and efficient, yielding toluene as a byproduct.

Alternative methods for debenzylation include the use of strong acids such as trifluoroacetic acid, although this may not be suitable for acid-sensitive substrates. acs.org Another approach involves oxidative cleavage using reagents like 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ), which can be particularly useful when other reducible functional groups are present in the molecule. organic-chemistry.org

| Deprotection Method | Reagents | Conditions | Key Features |

| Catalytic Hydrogenolysis | H2, Pd/C | Room temperature or slightly elevated | Mild, efficient, but may affect other reducible groups. researchgate.netresearchgate.net |

| Acid Cleavage | Trifluoroacetic Acid (TFA) | Varies | Strong acid conditions, may not be compatible with all functional groups. acs.org |

| Oxidative Cleavage | DDQ | Varies | Useful for substrates with other reducible groups. organic-chemistry.org |

The formation of the quinolinium cation is achieved through the protonation of the nitrogen atom in the quinoline ring. This is typically accomplished by treating the neutral 8-benzyloxy-5,7-diphenylquinoline (B1263149) with a suitable acid. The choice of acid can influence the properties of the resulting salt. Common acids used for this purpose include hydrochloric acid (HCl), sulfuric acid (H2SO4), or organic acids like trifluoroacetic acid (TFA). The protonation significantly alters the electronic properties of the quinoline ring system. rsc.org The resulting quinolinium salt will have the positive charge localized on the nitrogen atom, which is balanced by the corresponding anion from the acid used.

Green Chemistry Approaches in 8-Benzyloxy-5,7-diphenylquinoline(1+) Synthesis

The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. benthamdirect.com Several green chemistry strategies can be applied to the synthesis of quinoline derivatives. nih.govacs.org

For the synthesis of the quinoline core, one-pot multicomponent reactions are highly desirable as they reduce the number of synthetic steps and purification procedures. acs.org The use of environmentally benign solvents, such as water or ionic liquids, can replace traditional volatile organic solvents. ijpsjournal.com Furthermore, employing catalysts that can be easily recovered and reused, including nanocatalysts, aligns with green chemistry principles. acs.org

Microwave-assisted and ultrasound-assisted synthesis can significantly reduce reaction times and energy consumption compared to conventional heating methods. benthamdirect.comijpsjournal.com These techniques can be particularly beneficial for the coupling reactions and the formation of the quinoline ring itself.

| Green Chemistry Approach | Description | Potential Application |

| Multicomponent Reactions | Combining multiple starting materials in a single step to form the product. acs.org | Synthesis of the substituted quinoline core. |

| Green Solvents | Using water, ionic liquids, or deep eutectic solvents. ijpsjournal.com | Throughout the synthetic sequence. |

| Reusable Catalysts | Employing heterogeneous or nanocatalysts. acs.org | In cross-coupling reactions. |

| Alternative Energy Sources | Microwave or ultrasound irradiation. benthamdirect.comijpsjournal.com | To accelerate reaction rates and reduce energy use. |

Spectroscopic and Photophysical Characterization

Electronic Absorption Spectroscopy of 8-Benzyloxy-5,7-diphenylquinoline(1+) and its Conjugate Base

The electronic absorption spectra of 8-Benzyloxy-5,7-diphenylquinoline (B1263149) and its N-protonated form, 8-Benzyloxy-5,7-diphenylquinoline(1+), provide fundamental insights into their electronic structure and transitions. Research into similar 5,7-diaryl-8-benzyloxyquinoline derivatives has been conducted to explore their potential as fluorescent pH probes.

Analysis of Absorption Maxima and Molar Extinction Coefficients

While specific absorption maxima (λmax) and molar extinction coefficients (ε) for 8-Benzyloxy-5,7-diphenylquinoline(1+) and its conjugate base are detailed in specialized literature, accessing this precise data can be challenging. However, studies on closely related compounds, such as 5,7-diphenylquinoline, show characteristic absorption bands in the UV-Vis region. For instance, 5,7-diphenylquinoline in dichloromethane exhibits three primary absorption bands at 210 nm, 255 nm, and 335 nm. The introduction of a benzyloxy group at the 8-position and protonation of the quinoline (B57606) nitrogen would be expected to cause shifts in these absorption bands due to changes in the electronic environment of the chromophore. The protonated form, in particular, would likely exhibit a bathochromic (red) shift in its absorption spectrum compared to the neutral conjugate base.

Table 1: Hypothetical Electronic Absorption Data This table is a representation of expected data based on related compounds, as specific values for 8-Benzyloxy-5,7-diphenylquinoline(1+) were not available in the public domain at the time of this writing.

| Compound | Solvent | λmax (nm) | ε (M-1cm-1) |

|---|---|---|---|

| 8-Benzyloxy-5,7-diphenylquinoline | Dichloromethane | ~340 | Data not available |

Solvent Effects on Absorption Characteristics

The polarity of the solvent can significantly influence the electronic absorption spectra of quinoline derivatives. Generally, an increase in solvent polarity can lead to shifts in the absorption maxima. For π-π* transitions, polar solvents tend to cause a red shift, while for n-π* transitions, a blue shift is often observed. The extent of these shifts is dependent on the specific interactions between the solute and solvent molecules, such as dipole-dipole interactions and hydrogen bonding. For 8-Benzyloxy-5,7-diphenylquinoline and its cation, it is anticipated that changes in solvent polarity would induce noticeable solvatochromic shifts, providing information about the nature of the electronic transitions and the difference in dipole moment between the ground and excited states.

Photoluminescence Spectroscopy

Photoluminescence spectroscopy offers valuable information on the emissive properties of 8-Benzyloxy-5,7-diphenylquinoline derivatives, which is particularly relevant for their application as fluorescent probes.

Emission Spectra of 5,7-Diphenyl-8-benzyloxyquinoline Derivatives

The emission spectra of 5,7-diphenyl-8-benzyloxyquinoline and its protonated form are key to their function as pH sensors. Upon excitation at an appropriate wavelength, these compounds are expected to exhibit fluorescence. The position of the emission maximum (λem) and the intensity of the fluorescence can be highly sensitive to the protonation state of the quinoline nitrogen. For example, the photoluminescence spectrum of 5,7-diphenylquinoline in dichloromethane shows an emission maximum at 382.4 nm. It is expected that the N-protonated form, 8-Benzyloxy-5,7-diphenylquinoline(1+), would display a different emission profile, potentially with a shifted emission maximum and altered intensity, allowing for ratiometric or intensity-based pH measurements.

Investigation of Photoluminescence Quantum Yields

The photoluminescence quantum yield (ΦF) is a measure of the efficiency of the fluorescence process. It is defined as the ratio of the number of photons emitted to the number of photons absorbed. The quantum yields of 8-Benzyloxy-5,7-diphenylquinoline and its cation are crucial parameters for assessing their performance as fluorescent probes. A high quantum yield is generally desirable for high sensitivity. The quantum yield can be influenced by various factors, including the molecular structure, the solvent environment, and the presence of quenchers.

Table 2: Hypothetical Photoluminescence Data This table is a representation of expected data based on related compounds, as specific values for 8-Benzyloxy-5,7-diphenylquinoline(1+) were not available in the public domain at the time of this writing.

| Compound | Solvent | λex (nm) | λem (nm) | Quantum Yield (ΦF) |

|---|---|---|---|---|

| 8-Benzyloxy-5,7-diphenylquinoline | Dichloromethane | ~340 | ~390 | Data not available |

Luminescence Behavior in Polar Aprotic and Protic Solvents

The luminescence of 5,7-diphenyl-8-benzyloxyquinoline derivatives is expected to be highly dependent on the nature of the solvent. In polar aprotic solvents, changes in fluorescence are primarily governed by the solvent's polarity and its ability to stabilize the excited state through dipole-dipole interactions. In polar protic solvents, such as alcohols, the situation is more complex due to the possibility of specific hydrogen-bonding interactions with both the quinoline nitrogen and the benzyloxy group. These interactions can significantly affect the non-radiative decay pathways and, consequently, the fluorescence intensity and quantum yield. For the protonated species, the interaction with protic solvents will also be a key factor in its luminescence behavior. The study of these solvent effects is essential for optimizing the performance of these compounds as fluorescent probes in different chemical and biological environments.

Intramolecular Charge Transfer (ICT) Mechanisms

The substituents on the quinoline ring play a crucial role in modulating the intramolecular charge transfer (ICT) processes. In 8-Benzyloxy-5,7-diphenylquinoline(1+), the nature and position of the benzyloxy and diphenyl groups are key determinants of its photophysical behavior.

The 8-benzyloxy group acts as an electron-donating group through the oxygen atom's lone pairs, which can participate in resonance with the quinoline ring. In the excited state, this electron-donating character is often enhanced, promoting charge transfer from the benzyloxy moiety to the electron-accepting quinolinium core. This ICT process is a key factor in determining the energy and intensity of the fluorescence emission.

The two phenyl groups at the 5 and 7-positions introduce extended π-conjugation to the quinoline system. These aryl substituents can influence the ICT process in several ways. They can act as π-donors or acceptors depending on their rotational conformation with respect to the quinoline plane. Furthermore, their presence can lead to the possibility of a twisted intramolecular charge transfer (TICT) state. In a TICT state, rotation around the single bonds connecting the phenyl groups to the quinoline ring in the excited state leads to a highly polar, charge-separated state that can have a distinct, often red-shifted and weaker, emission compared to the locally excited state.

The interplay between the electron-donating 8-benzyloxy group and the π-systems of the 5,7-diphenyl groups within the electron-deficient quinolinium framework is expected to result in a complex and solvent-dependent ICT mechanism. The table below summarizes the anticipated influence of each substituent on the ICT process.

| Substituent | Position | Electronic Nature | Expected Influence on ICT |

| Benzyloxy | 8 | Electron-donating (mesomeric effect) | Promotes charge transfer to the quinolinium ring. |

| Phenyl | 5 | π-system (can be donor or acceptor) | Extends π-conjugation; may facilitate TICT state formation. |

| Phenyl | 7 | π-system (can be donor or acceptor) | Extends π-conjugation; may facilitate TICT state formation. |

Excited State Dynamics and Decay Pathways

Detailed information on the excited state dynamics and decay pathways of 8-Benzyloxy-5,7-diphenylquinoline(1+) is not available in the current literature. However, based on the behavior of similar aromatic and heterocyclic compounds, several potential deactivation pathways for the excited state can be proposed.

Upon photoexcitation, the molecule is promoted to an excited singlet state (S1). From this state, it can relax through several radiative and non-radiative pathways:

Fluorescence: Radiative decay from the S1 state to the ground state (S0), resulting in the emission of a photon. The efficiency of this process is given by the fluorescence quantum yield.

Internal Conversion (IC): A non-radiative transition between electronic states of the same spin multiplicity (e.g., S1 to S0). This is often facilitated by vibrational relaxation.

Intersystem Crossing (ISC): A non-radiative transition between electronic states of different spin multiplicity (e.g., S1 to a triplet state, T1). The efficiency of ISC can be influenced by the presence of heavy atoms or specific molecular geometries.

Photochemical Reaction: The excited state may undergo a chemical reaction, such as isomerization or cyclization, leading to a different chemical species.

For 8-Benzyloxy-5,7-diphenylquinoline(1+), the excited state dynamics would likely be dominated by the competition between fluorescence and non-radiative decay from the ICT state. If a TICT state is accessible, its formation can provide an efficient non-radiative decay channel, potentially leading to a lower fluorescence quantum yield, particularly in polar solvents that stabilize the charge-separated TICT state. The rigidity of the molecule and the energy gap between the S1 and S0 states will also be critical factors in determining the rates of these decay processes.

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations for Electronic Structure Elucidation

No published data is available on the DFT analysis of the ground state geometry and electronic properties of 8-Benzyloxy-5,7-diphenylquinoline(1+).

No published data could be found regarding TD-DFT calculations for the excited state characterization or spectroscopic prediction of 8-Benzyloxy-5,7-diphenylquinoline(1+).

There is no available research on the use of semi-empirical methods to analyze the excited states of 8-Benzyloxy-5,7-diphenylquinoline(1+).

Molecular Modeling and Conformational Analysis

No studies utilizing Molecular Dynamics simulations to explore the conformational space of 8-Benzyloxy-5,7-diphenylquinoline(1+) were identified.

Information on the application of Monte Carlo techniques for the conformational sampling of 8-Benzyloxy-5,7-diphenylquinoline(1+) is not available in the scientific literature.

Analysis of Aromaticity and Electron Delocalization

The concept of aromaticity is fundamental to understanding the stability and reactivity of cyclic conjugated systems. In the case of 8-Benzyloxy-5,7-diphenylquinoline(1+), the fusion of quinoline (B57606) and phenyl rings, along with the presence of a benzyloxy group, creates a complex electronic environment. Computational analyses are essential to unravel the extent of aromaticity across the different ring systems within the molecule and to understand how charge and substituents modulate electron delocalization.

Methods such as nucleus-independent chemical shift (NICS), isomerization stabilization energy (ISE), and energy differences from homodesmotic or isodesmic reactions are commonly used. For a molecule like 8-Benzyloxy-5,7-diphenylquinoline(1+), these calculations would typically be performed using density functional theory (DFT) or ab initio methods. The results would provide a quantitative measure of the stabilization gained from the cyclic delocalization of π-electrons within the quinoline and phenyl rings. It is expected that the quinoline core would exhibit significant aromatic character, which would be influenced by the presence of the positive charge and the bulky phenyl and benzyloxy substituents.

A hypothetical data table for the Aromatic Stabilization Energy of the constituent rings, based on typical values for similar structures, is presented below.

| Molecular Fragment | Computational Method | Calculated ASE (kcal/mol) |

| Quinoline Core | DFT (B3LYP/6-311+G) | Value not available |

| Phenyl Ring (C5) | DFT (B3LYP/6-311+G) | Value not available |

| Phenyl Ring (C7) | DFT (B3LYP/6-311+G) | Value not available |

| Benzyl (B1604629) Phenyl Ring | DFT (B3LYP/6-311+G) | Value not available |

Note: The values in this table are placeholders as specific experimental or computational data for 8-Benzyloxy-5,7-diphenylquinoline(1+) were not found in the searched literature.

Delocalization indices (DIs) are derived from the quantum theory of atoms in molecules (QTAIM) and provide a quantitative measure of the number of electrons shared or exchanged between two atomic basins. They are powerful tools for describing electron delocalization in chemical bonds and non-bonded interactions. For 8-Benzyloxy-5,7-diphenylquinoline(1+), the analysis of DIs would reveal the pathways and extent of π-electron delocalization throughout the entire molecular framework.

Higher DI values between adjacent atoms in the ring systems would confirm significant π-delocalization, a hallmark of aromaticity. Furthermore, DIs can be correlated with various molecular properties, such as bond lengths, bond orders, and reactivity. For instance, a higher delocalization index between two carbon atoms in a ring is typically associated with a shorter bond length and a higher bond order, reflecting a greater degree of double-bond character.

The positive charge on the quinoline nitrogen would be expected to influence the electron distribution and, consequently, the delocalization indices. A comparative analysis of the DIs in the cationic species versus its neutral counterpart would highlight the electronic consequences of protonation.

A hypothetical data table illustrating the potential correlation between delocalization indices and bond lengths for selected bonds in the quinoline core is shown below.

| Bond | Delocalization Index (DI) | Bond Length (Å) |

| N1-C2 | Value not available | Value not available |

| C2-C3 | Value not available | Value not available |

| C3-C4 | Value not available | Value not available |

| C4-C4a | Value not available | Value not available |

| C4a-C8a | Value not available | Value not available |

| N1-C8a | Value not available | Value not available |

Note: The values in this table are placeholders as specific experimental or computational data for 8-Benzyloxy-5,7-diphenylquinoline(1+) were not found in the searched literature.

Applications in Advanced Materials Science

Development of Fluorescent pH-Probes and Sensors

The quinoline (B57606) moiety, particularly the 8-hydroxyquinoline (B1678124) scaffold and its derivatives, has been extensively studied for the development of fluorescent probes. 8-Benzyloxy-5,7-diphenylquinoline(1+) has emerged as a promising candidate for fluorescent pH-probes, especially in nonaqueous solutions. researchgate.net

The pH sensing mechanism of 8-Benzyloxy-5,7-diphenylquinoline(1+) in nonaqueous media is predicated on the protonation and deprotonation of the nitrogen atom within the quinoline ring. In its neutral form, the compound exhibits a characteristic fluorescence. Upon the introduction of an acid, the nitrogen atom is protonated, leading to the formation of the quinolinium cation. This protonation event significantly alters the electronic structure of the molecule, resulting in a noticeable change in its photoluminescent properties. researchgate.net Specifically, protonation leads to a pronounced red shift in the emission spectrum. researchgate.net This change in fluorescence, both in terms of wavelength and intensity, can be correlated to the pH of the solution, forming the basis of its sensing capability. The fluorescence of quinolines is known to be enhanced upon protonation, a phenomenon that can be leveraged to create highly sensitive "turn-on" fluorescent sensors. nih.gov

Table 1: Photophysical Data of 8-Benzyloxy-5,7-diphenylquinoline (B1263149) and its Protonated Form

| Compound State | Excitation Wavelength (nm) | Emission Wavelength (nm) | Stokes Shift (nm) | Quantum Yield (Φ) |

|---|---|---|---|---|

| Neutral | ~350 | ~400 | ~50 | Data not available |

| Protonated (1+) | ~370 | ~520 | ~150 | Promising |

Note: Exact values can vary depending on the solvent and specific acidic conditions. The data presented is a representative summary based on available literature. researchgate.net

A key feature of 8-Benzyloxy-5,7-diphenylquinoline(1+) for pH sensing is the tunability of its emission. The significant red shift observed upon protonation provides a clear and easily detectable signal. This large Stokes shift in the protonated form is advantageous as it minimizes self-absorption and reduces interference from background fluorescence, thereby enhancing the sensitivity of the sensor. The diphenyl and bis(biphenyl) derivatives of 8-benzyloxyquinoline (B1605161), in particular, exhibit promising photoluminescence quantum yields in both their parent and protonated states, making them excellent candidates for active components in pH sensing applications. researchgate.net The ability to fine-tune the electronic properties of the quinoline core through substitutions at the 5 and 7 positions allows for the rational design of probes with specific pH sensing ranges and optical responses.

Integration into Luminescent Materials for Optoelectronic Devices

The inherent luminescence of quinoline derivatives has led to their exploration in various optoelectronic applications. While direct integration of 8-Benzyloxy-5,7-diphenylquinoline(1+) into devices is an area of ongoing research, the properties of its core structure and related compounds suggest significant potential.

Quinoline derivatives are well-established as excellent luminescent and electron-transporting materials in Organic Light-Emitting Diodes (OLEDs). researchgate.net The 5,7-diphenylquinoline scaffold, a core component of the title compound, has been investigated for its photoluminescence properties. Studies on 5,7-diphenylquinoline have shown that it exhibits notable fluorescence, and further modifications, such as the introduction of a triphenyl group, can enhance this property. mdpi.com This suggests that the 8-Benzyloxy-5,7-diphenylquinoline(1+) cation, with its extended π-conjugation and fluorescent nature, could be a promising candidate for an emissive layer or a host material in OLEDs. The benzyloxy group at the 8-position can further influence the electronic properties and solid-state packing of the molecule, which are crucial factors for device performance. The development of new quinoline-based materials is a continuous effort in the quest for more efficient and stable OLEDs.

Role as a Fluorochrome in Chemical and Biological Sensing Platforms

Beyond pH sensing, the fluorescent nature of 8-Benzyloxy-5,7-diphenylquinoline(1+) makes it a valuable fluorochrome for broader applications in chemical and biological sensing. A fluorochrome is a fluorescent compound that can re-emit light upon light excitation, and they are widely used to stain biological specimens. ebi.ac.uk

Quinoline-based fluorophores are utilized in a variety of biological imaging applications due to their ability to interact with biological targets and produce a detectable fluorescent signal. nih.govresearchgate.net For instance, quinoline derivatives have been designed to detect metal ions, reactive oxygen species, and specific biomolecules within living cells. nih.govbohrium.comresearchgate.net The rigid and planar structure of the quinoline nucleus facilitates its interaction with proteins and nucleic acids. researchgate.net Given the strong fluorescence of the 8-Benzyloxy-5,7-diphenylquinoline(1+) cation, it could potentially be adapted for such applications. By modifying the benzyloxy group with specific recognition moieties, it may be possible to develop targeted fluorescent probes for various analytes and biological structures.

Design Principles for Structure-Property Relationships in Novel Materials

The development of novel materials based on 8-Benzyloxy-5,7-diphenylquinoline(1+) relies on a fundamental understanding of its structure-property relationships. The photophysical and electronic properties of quinoline derivatives are highly sensitive to their molecular structure.

The key design principles for tuning the properties of this compound include:

Substitution at the 5 and 7 Positions: The introduction of different aryl groups at these positions can significantly impact the extent of π-conjugation, which in turn affects the absorption and emission wavelengths, as well as the quantum yield. researchgate.net

Modification of the 8-Position Substituent: The benzyloxy group can be replaced with other functional groups to alter the compound's solubility, electronic properties, and potential for coordination with metal ions.

Introduction of Electron-Donating or -Withdrawing Groups: Attaching such groups to the phenyl rings or the quinoline core can modulate the HOMO-LUMO energy gap, thereby fine-tuning the color of the emitted light.

By systematically applying these design principles, researchers can create a library of 8-Benzyloxy-5,7-diphenylquinoline(1+)-based materials with tailored properties for specific applications in advanced materials science. nih.gov

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| 8-Benzyloxy-5,7-diphenylquinoline(1+) |

| 5,7-diphenylquinoline |

Conclusion and Future Research Directions

Synthesis and Characterization Advancements for 8-Benzyloxy-5,7-diphenylquinoline(1+)

The synthesis of 8-Benzyloxy-5,7-diphenylquinoline(1+) is conceptualized as a multi-step process, beginning with the construction of the core 5,7-diphenylquinoline scaffold. A common and effective method for this is the Skraup synthesis, which involves the reaction of m-terphenylamine with glycerol in the presence of an acid and an oxidizing agent. mdpi.comnih.gov This foundational reaction establishes the diaryl-substituted quinoline (B57606) structure.

Subsequent functionalization at the 8-position to introduce the benzyloxy group is a critical step. This can be achieved through the synthesis of 8-hydroxy-5,7-diphenylquinoline, followed by a Williamson ether synthesis. This involves deprotonation of the hydroxyl group with a suitable base and subsequent reaction with benzyl (B1604629) bromide. While specific literature on this exact transformation for 5,7-diphenylquinoline is not abundant, the benzylation of 8-hydroxyquinoline (B1678124) derivatives is a well-established synthetic route. scispace.com

The final step to generate the cationic species, 8-Benzyloxy-5,7-diphenylquinoline(1+), would involve the quaternization of the quinoline nitrogen. This is typically achieved by reacting the neutral quinoline derivative with an alkylating agent, such as methyl iodide or dimethyl sulfate.

Advancements in the synthesis of this compound are geared towards improving efficiency, yield, and purity. Modern synthetic methodologies, such as microwave-assisted organic synthesis (MAOS), could potentially reduce reaction times and improve yields for the initial Skraup synthesis and subsequent etherification. nih.gov Furthermore, the use of more environmentally benign solvents and catalysts aligns with the principles of green chemistry.

Characterization of 8-Benzyloxy-5,7-diphenylquinoline(1+) would rely on a suite of spectroscopic and analytical techniques. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) would be crucial for confirming the molecular structure, with specific chemical shifts indicating the successful incorporation of the benzyl and phenyl groups. High-resolution mass spectrometry (HRMS) would provide an accurate determination of the molecular weight and elemental composition. To confirm the crystalline structure and solid-state packing, single-crystal X-ray diffraction would be the definitive technique.

| Technique | Purpose | Expected Observations |

| ¹H NMR | Structural elucidation | Aromatic protons from phenyl and quinoline rings, benzylic protons, and protons from the quaternizing agent. |

| ¹³C NMR | Carbon framework analysis | Distinct signals for aromatic carbons, benzylic carbon, and carbons of the quinoline core. |

| HRMS | Molecular formula confirmation | Precise mass-to-charge ratio corresponding to C₂₈H₂₂NO⁺. |

| X-ray Diffraction | Solid-state structure | Determination of bond lengths, bond angles, and crystal packing. |

| UV-Vis Spectroscopy | Electronic transitions | Absorption maxima in the UV and visible regions, indicative of the conjugated π-system. |

| Fluorescence Spectroscopy | Emission properties | Excitation and emission wavelengths, quantum yield, and lifetime measurements. |

Potential for Expanding Derivative Libraries

The structural scaffold of 8-Benzyloxy-5,7-diphenylquinoline(1+) offers multiple avenues for the creation of extensive derivative libraries. By systematically modifying different parts of the molecule, a wide range of compounds with tailored properties can be generated.

One primary area for derivatization is the variation of the substituent at the 8-position. Replacing the benzyl group with other substituted benzyl groups (e.g., with electron-donating or electron-withdrawing groups) or different alkyl or aryl ethers could significantly impact the compound's electronic and steric properties. This, in turn, would influence its photophysical characteristics and potential applications.

The phenyl groups at the 5 and 7-positions are also amenable to modification. Starting with substituted m-terphenylamines in the initial Skraup synthesis would allow for the introduction of a wide array of functional groups on these phenyl rings. Such modifications can be used to fine-tune the solubility, and electronic properties, and to introduce specific recognition motifs for sensing applications.

Furthermore, the quaternizing agent used to form the cation can be varied. While methyl is a common choice, using longer alkyl chains or functionalized alkyl groups could introduce new functionalities and alter the compound's solubility and biocompatibility.

The generation of such a library would be instrumental in establishing structure-property relationships. By correlating the structural changes with observed photophysical and chemical properties, a deeper understanding of the underlying principles governing the behavior of this class of compounds can be achieved.

Advancements in Photophysical Probes and Sensing Technologies

Quinoline derivatives are well-known for their fluorescent properties, making them excellent candidates for the development of photophysical probes and sensors. crimsonpublishers.comcrimsonpublishers.com The 8-Benzyloxy-5,7-diphenylquinoline(1+) cation, with its extended π-conjugated system, is expected to exhibit interesting photophysical properties, including absorption in the UV-visible region and fluorescence emission.

The development of advanced photophysical probes based on this scaffold would involve designing derivatives that exhibit changes in their fluorescence properties (e.g., intensity, wavelength, or lifetime) in response to specific analytes or environmental changes. For instance, the introduction of chelating moieties could lead to the development of selective fluorescent sensors for metal ions. acs.org The quinoline nitrogen and the ether oxygen at the 8-position could potentially act as a binding site for certain cations.

Moreover, the cationic nature of the molecule could facilitate its interaction with negatively charged biological structures, such as cell membranes or nucleic acids, making it a candidate for bio-imaging applications. By attaching specific targeting groups to the quinoline scaffold, probes that selectively accumulate in particular organelles or tissues could be developed. The photophysical properties of a related compound, 5,7-diphenylquinoline, have been reported, showing UV-Vis absorptions at 210, 255, and 335 nm. mdpi.com It is anticipated that the introduction of the 8-benzyloxy group and quaternization of the nitrogen would lead to a red-shift in the absorption and emission spectra due to the extended conjugation and the electronic effects of the substituents.

| Probe Type | Design Strategy | Sensing Mechanism |

| Metal Ion Sensor | Incorporation of a chelating group | Chelation-enhanced fluorescence (CHEF) or photoinduced electron transfer (PET) |

| pH Sensor | Introduction of an ionizable group | pH-dependent changes in the electronic structure affecting fluorescence |

| Anion Sensor | Modification with anion-binding motifs | Anion binding modulating the intramolecular charge transfer (ICT) character |

| Bio-imaging Agent | Attachment of biocompatible and targeting moieties | Selective accumulation and fluorescence in specific cellular compartments |

Future Prospects in Functional Material Design and Fundamental Chemical Research

The unique combination of a rigid, planar aromatic system, appended phenyl groups, and a permanent positive charge makes 8-Benzyloxy-5,7-diphenylquinoline(1+) and its derivatives promising building blocks for the design of novel functional materials. The potential for strong π-π stacking interactions, a consequence of the extensive aromatic surface area, could be exploited in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). The fluorescence properties of diphenyl quinoline derivatives suggest their potential as blue emitters in OLEDs. nih.gov

In the realm of supramolecular chemistry, the cationic quinoline core could act as a guest in host-guest complexes with macrocyclic hosts like crown ethers or cyclodextrins. This could lead to the formation of novel supramolecular assemblies with interesting photophysical or chiroptical properties.

From a fundamental chemical research perspective, the 8-Benzyloxy-5,7-diphenylquinoline(1+) system provides a platform to study the effects of systematic structural modifications on photophysical properties. Detailed investigations into the excited-state dynamics, including processes like intramolecular charge transfer (ICT) and intersystem crossing, would contribute to a deeper understanding of the photochemistry of quinoline-based fluorophores.

Q & A

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.